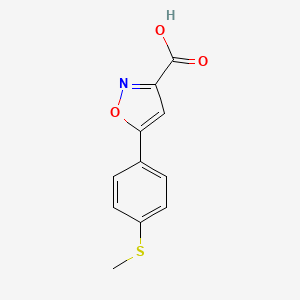![molecular formula C24H17ClN2O4S2 B12020284 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12020284.png)
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
准备方法
合成路线和反应条件
2-{[2-(1,3-苯并二氧杂环戊烯-5-基)-2-氧代乙基]硫代}-3-(4-氯苯基)-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-4-酮的合成涉及多个步骤。起始原料通常包括1,3-苯并二氧杂环戊烯、4-氯苯甲醛和硫脲。该合成过程可以分为以下关键步骤:
苯并二氧杂环戊烯衍生物的形成: 这一步涉及1,3-苯并二氧杂环戊烯与适当试剂的反应,以引入氧代乙基基团。
噻吩并[2,3-d]嘧啶-4-酮核心形成: 核心结构通过在酸性条件下,硫脲和4-氯苯甲醛之间的环化反应形成。
最终偶联: 然后在碱性条件下将苯并二氧杂环戊烯衍生物与噻吩并[2,3-d]嘧啶-4-酮核心偶联,以生成最终产物。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和自动化,以确保质量一致性和可扩展性。
化学反应分析
反应类型
2-{[2-(1,3-苯并二氧杂环戊烯-5-基)-2-氧代乙基]硫代}-3-(4-氯苯基)-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-4-酮可以进行各种化学反应,包括:
氧化: 硫代基团可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 氧代基团可以使用硼氢化钠或氢化铝锂等还原剂还原成羟基基团。
取代: 氯苯基基团可以与胺类或硫醇类等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 硼氢化钠,氢化铝锂。
取代: 胺类,硫醇类。
主要产物
氧化: 亚砜或砜衍生物。
还原: 羟基衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
药物化学: 由于其独特的结构和官能团,该化合物可以作为治疗剂的潜力进行探索。它可能对各种生物靶点具有活性。
材料科学: 该化合物的独特结构可能使其在开发具有特定特性的新材料(如导电性或荧光性)方面有用。
生物学研究: 它可以用作工具化合物来研究它相互作用的生物通路和分子靶点。
作用机制
2-{[2-(1,3-苯并二氧杂环戊烯-5-基)-2-氧代乙基]硫代}-3-(4-氯苯基)-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-4-酮的作用机制尚未完全了解。据信它通过其各种官能团与特定的分子靶点(如酶或受体)相互作用。苯并二氧杂环戊烯和氯苯基基团可能在与靶点结合中起作用,而噻吩并[2,3-d]嘧啶-4-酮核心可能参与该化合物的总体活性。
相似化合物的比较
类似化合物
1,3-苯并二氧杂环戊烯衍生物: 含有1,3-苯并二氧杂环戊烯部分的化合物,如1,3-苯并二氧杂环戊烯-5-乙醇,在结构上相似,可能表现出类似的生物活性。
噻吩并[2,3-d]嘧啶-4-酮衍生物: 具有噻吩并[2,3-d]嘧啶-4-酮核心的化合物,如某些激酶抑制剂,在结构上具有相似性,并且可能具有相关的作用机制。
独特性
2-{[2-(1,3-苯并二氧杂环戊烯-5-基)-2-氧代乙基]硫代}-3-(4-氯苯基)-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-4-酮的独特性在于其官能团和核心结构的组合。这种独特的组合可能赋予某些在其他类似化合物中未观察到的特性和活性。
属性
分子式 |
C24H17ClN2O4S2 |
|---|---|
分子量 |
497.0 g/mol |
IUPAC 名称 |
10-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H17ClN2O4S2/c25-14-5-7-15(8-6-14)27-23(29)21-16-2-1-3-20(16)33-22(21)26-24(27)32-11-17(28)13-4-9-18-19(10-13)31-12-30-18/h4-10H,1-3,11-12H2 |
InChI 键 |
WNNOXPDAYPHCNE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)



![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020244.png)
![5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12020245.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)

![[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12020274.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12020293.png)
